N-(propan-2-yl)azepan-4-amine
Description
N-(propan-2-yl)azepan-4-amine is a seven-membered azepane ring derivative featuring an isopropyl (propan-2-yl) substituent on the nitrogen atom and a primary amine group at the 4-position of the ring. Azepane derivatives are of interest in medicinal chemistry due to their conformational flexibility, which may influence binding affinity and pharmacokinetic properties compared to smaller heterocycles like piperidine or pyrrolidine .
Properties
CAS No. |
1341086-27-8 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)azepan-4-amine typically involves the reaction of azepane with isopropylamine under controlled conditions. One common method includes the use of a solvent-free environment where azepane is reacted with isopropylamine at elevated temperatures to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions: N-(propan-2-yl)azepan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different alkyl groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products Formed:
Oxidation: Formation of N-(propan-2-yl)azepan-4-one.
Reduction: Formation of N-(propan-2-yl)hexan-4-amine.
Substitution: Formation of various substituted azepanes.
Scientific Research Applications
N-(propan-2-yl)azepan-4-amine has garnered significant interest in various fields due to its versatile chemical properties:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)azepan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Research Implications and Gaps
Biological Activity: No direct data on the target compound’s activity are available.
Synthesis Optimization : Methods from (e.g., catalytic hydrogenation) could be adapted for this compound synthesis.
Data Limitations : Molecular weight and formula for the target compound are inferred; experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
